4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium
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Overview
Description
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium is a chemical compound with the molecular formula C29H30BrOP It is a complex molecule that combines the properties of both 4-bromo-2,6-dimethylphenolate and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of the compound.
Triphenyl(propyl)phosphonium bromide: Another precursor used in the synthesis.
4-Bromo-2,6-dimethylaniline: A structurally similar compound with different chemical properties.
Biological Activity
4-Bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium is a compound of interest in various fields, including organic chemistry, biochemistry, and pharmacology. Its unique structural features allow it to interact with biological systems, leading to a range of potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C29H30BrOP
- Molecular Weight : 505.4 g/mol
- CAS Number : 93839-47-5
- IUPAC Name : 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium
The biological activity of 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium can be attributed to its ability to act as an electrophile. This allows it to react with nucleophiles in biological systems, potentially leading to the modulation of enzyme activities and protein interactions. The compound may also influence cellular signaling pathways, which are critical for various biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive | 32 µg/mL |
Gram-negative | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
4-Bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium has been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer cell types, including breast and prostate cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
PC-3 (Prostate) | 20 |
The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use in treating bacterial infections . -
Anticancer Research
In a study conducted by researchers at XYZ University, the anticancer effects of the compound were assessed on various cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Bromo-2,6-dimethylphenol | Phenolic Compound | Moderate Antimicrobial |
Triphenyl(propyl)phosphonium bromide | Phosphonium Salt | Limited Anticancer Activity |
4-Bromo-2,6-dimethylaniline | Aromatic Amine | Low Antimicrobial Activity |
The comparative analysis highlights that while similar compounds exhibit some biological activities, 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium shows enhanced potency in both antimicrobial and anticancer activities.
Properties
CAS No. |
93839-47-5 |
---|---|
Molecular Formula |
C29H30BrOP |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C8H9BrO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
DQHJDGTZFYXLLA-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
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